molecular formula C25H24FN3O3S B11434141 6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

6-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide

Cat. No.: B11434141
M. Wt: 465.5 g/mol
InChI Key: LMTIBGDDVXZOBX-UHFFFAOYSA-N
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Description

The compound “6-{1-[(2-FLUOROPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE” is a complex organic molecule that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thienopyrimidine core. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the thienopyrimidine core with a 2-fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the N-Phenylhexanamide Moiety: This is typically done through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thienopyrimidine derivatives.

    Medicine: Possible development as a therapeutic agent for diseases where modulation of specific biological targets is beneficial.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, compounds with a thienopyrimidine core can interact with enzymes or receptors, modulating their activity. The presence of the 2-fluorophenylmethyl and N-phenylhexanamide groups may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds featuring the 2-fluorophenyl group.

    Amide Derivatives: Compounds with similar amide linkages but different core structures.

Uniqueness

This compound is unique due to the specific combination of the thienopyrimidine core with the 2-fluorophenylmethyl and N-phenylhexanamide groups. This combination may confer unique biological activity and selectivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C25H24FN3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

6-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C25H24FN3O3S/c26-20-12-7-6-9-18(20)17-29-21-14-16-33-23(21)24(31)28(25(29)32)15-8-2-5-13-22(30)27-19-10-3-1-4-11-19/h1,3-4,6-7,9-12,14,16H,2,5,8,13,15,17H2,(H,27,30)

InChI Key

LMTIBGDDVXZOBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4F

Origin of Product

United States

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